2,2-Dichlorobutyrophenone

Physical State Handling Regioisomer Comparison

2,2-Dichlorobutyrophenone (CAS 66255-85-4), also known as 2,2-dichloro-1-phenylbutan-1-one or α,α-dichlorobutyrophenone, is an α,α-dihalogenated aromatic ketone with the molecular formula C₁₀H₁₀Cl₂O and a molar mass of 217.09 g·mol⁻¹. It is characterized by the presence of two chlorine atoms at the alpha position adjacent to the carbonyl group, a structural feature that fundamentally distinguishes its physicochemical profile and synthetic utility from other dichlorobutyrophenone regioisomers.

Molecular Formula C10H10Cl2O
Molecular Weight 217.09 g/mol
CAS No. 66255-85-4
Cat. No. B1610055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichlorobutyrophenone
CAS66255-85-4
Molecular FormulaC10H10Cl2O
Molecular Weight217.09 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC=CC=C1)(Cl)Cl
InChIInChI=1S/C10H10Cl2O/c1-2-10(11,12)9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyVGWVNIXLMXHWCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichlorobutyrophenone (CAS 66255-85-4) Specifications and Properties for Chemical Sourcing


2,2-Dichlorobutyrophenone (CAS 66255-85-4), also known as 2,2-dichloro-1-phenylbutan-1-one or α,α-dichlorobutyrophenone, is an α,α-dihalogenated aromatic ketone with the molecular formula C₁₀H₁₀Cl₂O and a molar mass of 217.09 g·mol⁻¹ [1]. It is characterized by the presence of two chlorine atoms at the alpha position adjacent to the carbonyl group, a structural feature that fundamentally distinguishes its physicochemical profile and synthetic utility from other dichlorobutyrophenone regioisomers . This compound is commercially available as a synthesis-grade reagent, with specifications including a GC assay ≥96.0% (area%), density of 1.23 g/cm³ at 20 °C, boiling point range of 132–136 °C, and recommended storage at 2–30 °C .

Why Substituting 2,2-Dichlorobutyrophenone (CAS 66255-85-4) with Other Dichlorobutyrophenone Isomers Fails


Despite sharing the same molecular formula (C₁₀H₁₀Cl₂O) and nominal molecular weight, the dichlorobutyrophenone family exhibits profound differences in physical state, density, boiling point, and melting point based on the specific position of chlorine substitution . These variations directly impact handling, purification, and reaction design. A direct substitution with the 2,4- or 4,4'-regioisomer will alter reaction conditions and product work-up due to significantly different boiling points and physical states . Furthermore, substituting with the monochlorinated 4-chlorobutyrophenone (C₁₀H₁₁ClO) introduces a different molecular weight and distinct reactivity profile, invalidating its use in stoichiometric calculations or reactions where the second chlorine atom is essential for subsequent synthetic steps . The data below provide quantitative evidence to guide proper selection and prevent procurement errors.

Quantitative Differentiation of 2,2-Dichlorobutyrophenone (CAS 66255-85-4) from Structural Analogs


Alpha,Alpha-Dichloro Substitution Yields a Room Temperature Liquid, Unlike the Solid 4,4'- and 2,4-Regioisomers

2,2-Dichlorobutyrophenone is a liquid at standard conditions, whereas the 4,4'-dichlorobutyrophenone and 2,4-dichlorobutyrophenone regioisomers are solids at room temperature. This difference in physical state is a critical operational and procurement consideration, as it directly impacts handling, solvent-free transfer, and initial purification steps. The melting point of 4,4'-dichlorobutyrophenone is 29–30 °C , and that of 2,4-dichlorobutyrophenone is 48–50 °C . In contrast, 2,2-Dichlorobutyrophenone is specified as a liquid with a storage temperature of 2–30 °C, confirming it remains liquid at typical laboratory ambient temperatures .

Physical State Handling Regioisomer Comparison

Boiling Point of 2,2-Dichlorobutyrophenone is ~147 °C Lower Than the 4,4'-Dichloro Regioisomer

The boiling point of 2,2-Dichlorobutyrophenone is experimentally reported as 132–136 °C at atmospheric pressure . This is in stark contrast to the 4,4'-dichlorobutyrophenone regioisomer, which has a reported boiling point of 333.8 °C at 760 mmHg . This 147 °C difference in boiling point is a direct consequence of the alpha vs. gamma chlorine substitution pattern and provides a clear quantitative justification for why the two compounds cannot be used interchangeably in any process involving distillation or thermal separation.

Boiling Point Distillation Purification

Density of 2,2-Dichlorobutyrophenone is 8-13% Higher Than Its Non-Chlorinated Parent Butyrophenone

The introduction of two chlorine atoms at the alpha position leads to a substantial increase in density. 2,2-Dichlorobutyrophenone has a reported density of 1.23 g/cm³ at 20 °C . In comparison, the non-chlorinated parent molecule, butyrophenone (CAS 495-40-9), has a density of approximately 1.02 g/cm³ at 25 °C . This ~21% increase in density is a direct, quantifiable consequence of the alpha-dichloro substitution and is a critical parameter for accurate molar calculations, solvent extractions, and process scale-up.

Density Physical Property Structure-Property Relationship

Alpha,Alpha-Dichloro Pattern Provides a Distinct Synthetic Handle for Selective Nucleophilic Substitution

The geminal dichloro motif at the alpha-carbon creates a unique electrophilic center. This structural feature enables selective nucleophilic substitution reactions that are not possible with monochlorinated analogs like 4-chlorobutyrophenone (C₁₀H₁₁ClO), which has a molecular weight of 182.64 g/mol and only one chlorine atom on the carbon chain . The presence of two chlorine atoms on the same carbon in 2,2-dichlorobutyrophenone allows for stepwise or differential displacement, making it a valuable building block for the synthesis of pharmaceuticals and agrochemicals, as noted in commercial literature . The difference in molecular weight (217.09 vs. 182.64 g/mol) is also a key parameter for stoichiometric calculations.

Synthetic Intermediate Reactivity Nucleophilic Substitution

Optimal Application Scenarios for Procuring 2,2-Dichlorobutyrophenone (CAS 66255-85-4)


Precision Synthesis Where Alpha,Alpha-Dichloro Electrophilicity is Required

2,2-Dichlorobutyrophenone is the optimal choice for synthetic routes requiring a geminal dichloro electrophile. Its unique alpha,alpha-dichloro substitution pattern provides a reactive center for nucleophilic displacement reactions that is not present in other dichlorobutyrophenone regioisomers or monochlorinated analogs . This specific reactivity makes it a crucial building block in the multi-step synthesis of complex pharmaceutical and agrochemical intermediates where selective, stepwise substitution is required .

Laboratory-Scale Distillation and Purification Workflows

For research laboratories and pilot plants employing distillation as a purification technique, 2,2-Dichlorobutyrophenone offers a significant operational advantage over other regioisomers. Its boiling point of 132–136 °C is compatible with standard glassware and heating equipment, whereas the 4,4'-isomer's boiling point of 333.8 °C necessitates specialized, high-temperature equipment and increases the risk of thermal decomposition.

Automated Synthesis and High-Throughput Experimentation

The liquid physical state of 2,2-Dichlorobutyrophenone at standard laboratory temperatures (storage 2–30 °C) makes it ideally suited for automated liquid handling systems and high-throughput experimentation platforms. Unlike solid analogs such as 2,4-dichlorobutyrophenone (mp 48–50 °C) and 4,4'-dichlorobutyrophenone (mp 29–30 °C) , it can be dispensed accurately by volume without the need for pre-heating, dissolution in a stock solvent, or manual weighing of solids, thereby streamlining workflow and improving reproducibility.

Analytical Method Development and Quality Control

The distinct combination of physical properties, including a density of 1.23 g/cm³ and a boiling point of 132–136 °C , provides a clear analytical fingerprint for 2,2-Dichlorobutyrophenone. These parameters facilitate its identification and quantification via GC-MS or HPLC in complex reaction mixtures. The defined GC assay specification of ≥96.0% (area%) from major suppliers further supports its use as a reliable reference standard in quality control and analytical method development.

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